Cadmium acrylate
Description
Significance of Metal-Organic Acrylates in Contemporary Chemical Science
Metal-organic frameworks (MOFs), a class of porous, crystalline materials, are synthesized from metal ions or clusters linked by organic ligands. sigmaaldrich.com This unique composition gives them a versatile nature, with properties that can be tailored for a wide range of applications. mdpi.com MOFs have garnered significant attention in fields like gas storage and separation, catalysis, sensing, and medicine due to their high surface area, tunable pore sizes, and diverse structures. nih.govacs.orgnih.gov
The organic linkers in MOFs play a crucial role in determining the framework's properties. Acrylates, as a class of organic ligands, are of particular interest due to the reactive vinyl group, which can participate in polymerization reactions. This feature allows for the creation of polymer-MOF composites, combining the processability of polymers with the unique properties of MOFs. acs.org The incorporation of metal ions, such as cadmium, into acrylate-based structures introduces additional functionalities, leading to materials with interesting electronic, optical, and catalytic properties. uab.cat
The ability to functionalize MOFs without compromising their inherent structure is a key advantage. nih.gov This allows for the development of materials with enhanced capabilities, such as targeted drug delivery or improved catalytic activity. nih.gov The study of metal-organic acrylates, therefore, represents a significant and expanding area of research within contemporary chemical science, offering the potential for the development of novel materials with tailored functionalities.
Historical Context and Evolution of Cadmium-Carboxylate Coordination Chemistry Research
The study of cadmium-carboxylate coordination chemistry has evolved significantly, driven by the diverse structural possibilities and potential applications of the resulting compounds. uab.catmdpi.com Initially, much of the interest in cadmium complexes was linked to their structural similarities with zinc, an essential element in many biological systems. mdpi.com However, the unique coordination behavior of cadmium, which can adopt various geometries from tetrahedral to octahedral, has allowed for the synthesis of a wide array of coordination polymers with distinct topologies and properties. uab.catmdpi.com
Carboxylate ligands, due to their versatile coordination modes, have been extensively used to create these complex structures. uab.cat They can act as bridges between multiple metal ions, leading to the formation of one-, two-, or three-dimensional networks. researchgate.net Early research in this area was often focused on the fundamental synthesis and structural characterization of these cadmium-carboxylate compounds. mdpi.com
More recently, the focus has shifted towards exploring the functional aspects of these materials. Researchers have successfully designed cadmium-carboxylate coordination polymers with applications as sensors, catalysts, and storage materials. mdpi.comnih.gov For instance, the incorporation of specific organic fluorophores into the structure has led to the development of luminescent sensors for detecting pollutants. mdpi.comresearchgate.net Furthermore, the porous nature of some of these polymers has been exploited for gas storage and the removal of dyes from wastewater. mdpi.comnih.gov Despite concerns over cadmium's toxicity, the field continues to advance, with ongoing efforts to develop new materials with enhanced properties and to explore their potential in areas like electronics and photocatalysis. mdpi.comverifiedmarketresearch.com
Current Research Gaps and Emerging Avenues in Cadmium Acrylate (B77674) Studies
While significant progress has been made in the broader field of cadmium-carboxylate coordination chemistry, specific research on cadmium acrylate remains a more specialized and developing area. A review of the current literature indicates that while the synthesis and properties of various metal acrylates and cadmium carboxylates are well-documented, dedicated studies focusing solely on this compound are less common.
A notable research gap is the limited number of studies detailing the synthesis, structural characterization, and functional properties of pure this compound. Much of the existing research on related materials involves cadmium in mixed-ligand systems or as a component in more complex coordination polymers. mdpi.comresearchgate.net There is a need for more fundamental research to understand the intrinsic properties of this compound itself.
Emerging avenues for research in this area could focus on several key aspects:
Synthesis and Structural Elucidation: Developing novel synthetic routes to produce this compound with controlled dimensionality and morphology. Detailed structural analysis using techniques like single-crystal X-ray diffraction would provide crucial insights into its coordination environment and packing. mdpi.com
Polymerization and Composite Materials: Investigating the polymerization of the acrylate moiety within the this compound framework to create novel polymer-MOF composites. These materials could exhibit unique mechanical, thermal, and optical properties. acs.org A study on the polymerization of methyl acrylate catalyzed by a MOF demonstrated the potential for high yields under microwave irradiation. mdpi.com
Functional Applications: Exploring the potential of this compound in various applications. This could include its use as a precursor for the synthesis of cadmium oxide nanoparticles, as a catalyst in organic reactions, or as a component in sensor development. mdpi.comnih.gov The study of a poly(acrylic acid-co-itaconic acid) hydrogel for the electrochemical detection of cadmium(II) suggests the potential for acrylate-based materials in sensing applications. mdpi.com
Computational Modeling: Utilizing theoretical calculations to predict the electronic structure, bonding, and potential properties of this compound and its derivatives. This could guide experimental efforts and accelerate the discovery of new materials with desired functionalities.
Addressing these research gaps and exploring these emerging avenues will be crucial for advancing the understanding and application of this compound in materials science and chemistry.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
15743-19-8 |
|---|---|
Molecular Formula |
C6H6CdO4 |
Molecular Weight |
254.52 g/mol |
IUPAC Name |
cadmium(2+);prop-2-enoate |
InChI |
InChI=1S/2C3H4O2.Cd/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 |
InChI Key |
RZAYBKJDFFZDSQ-UHFFFAOYSA-L |
SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].[Cd+2] |
Canonical SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].[Cd+2] |
Other CAS No. |
15743-19-8 |
Origin of Product |
United States |
Coordination Chemistry of Cadmium Acrylate Systems
Elucidation of Ligand Coordination Modes and Geometries in Cadmium-Acrylate Complexes
The acrylate (B77674) anion (CH₂=CH-COO⁻) and its derivatives are versatile ligands capable of coordinating to metal centers in several distinct modes. This versatility is fundamental to the structural diversity observed in cadmium-acrylate complexes. The primary coordination involves the carboxylate group, which can act as a monodentate, bidentate, or bridging ligand.
A ligand that binds to a central metal ion through a single donor atom is termed monodentate. vaia.comlibretexts.org In the context of acrylate, this typically involves one of the carboxylate oxygen atoms forming a bond with the cadmium ion. For instance, in a complex featuring 3,3'-(1,3-phenylene)diacrylate (mpda), each carboxylate group of the mpda ligand coordinates to a Cd(II) center in a monodentate fashion. iucr.org
More commonly, the acrylate ligand acts as a bidentate ligand, where it binds to the metal center through two donor atoms. libretexts.orglibretexts.org This can occur in a chelating fashion, where both oxygen atoms of the same carboxylate group bind to a single cadmium ion, forming a stable chelate ring. Infrared spectroscopy data for complexes of the type [Cd(NN)(C₃H₃O₂)₂(H₂O)m]·nH₂O (where NN is 1,10-phenanthroline (B135089) or 2,2'-bipyridine) indicate a bidentate coordination mode for the acrylate anion. akjournals.com In other structures, such as a polymeric complex involving a phenylenediacrylate anion, the Cd(II) cation is chelated by two separate acrylate ligands, contributing to a distorted octahedral geometry. iucr.org
The choice between monodentate and bidentate coordination is influenced by several factors, including steric hindrance from other ligands and the geometric preferences of the metal center.
The carboxylate group of the acrylate ligand is highly effective at linking multiple metal centers, leading to the formation of polynuclear frameworks and coordination polymers. This bridging capability is a cornerstone of cadmium acrylate coordination chemistry. Acrylate can bridge two or more cadmium ions in various fashions, contributing to the assembly of extended structures. researchgate.net
Ancillary ligands, which are co-ligands present in the coordination sphere of the cadmium ion, exert profound control over the final structure of cadmium-acrylate complexes. The size, shape, and coordination properties of these ancillary ligands can direct the self-assembly process, leading to dramatically different architectures even with the same acrylate ligand. rsc.orgrsc.org
A compelling example is the reaction of cadmium nitrate (B79036) with (E)-3-(quinolin-4-yl)acrylic acid (QCA). rsc.org
In the absence of an ancillary ligand, a 2D undulated layered structure, [Cd(QCA)₂(H₂O)]n, is formed.
The introduction of 4,4'-bipyridine (B149096) (4,4'-bipy) as an ancillary ligand results in a different 2D planar layered structure, [Cd(QCA)₂(4,4'-bipy)]n.
Altering the molar ratio of the 4,4'-bipy ligand leads to yet another distinct architecture, a 1D ladder-like chain with the formula {[Cd(QCA)₂(4,4'-bipy)₁.₅]·2.5H₂O}n. rsc.org
This demonstrates that ancillary ligands are not merely passive components but actively participate in shaping the coordination environment and dictating the dimensionality and topology of the final framework. Other studies have shown that the choice of N-donor ancillary ligands like 4,4'-trimethylenedipyridine (B96761) or 4,4'-dipyridyl can determine whether the resulting cadmium coordination polymer is a 1D chain or a 2D "honeycomb" network. rsc.org The use of mixed-ligand systems, combining acrylate-type ligands with various N-donor co-ligands, is therefore a powerful strategy for synthesizing novel coordination polymers with targeted structures. nih.gov
Table 1: Effect of Ancillary Ligands on this compound Architectures Data sourced from a study on (E)-3-(quinolin-4-yl)acrylic acid (QCA) complexes. rsc.org
| Compound Formula | Ancillary Ligand | Resulting Structure | Dimensionality |
| [Cd(QCA)₂(H₂O)]n | Water | Undulated Layered Structure | 2D |
| [Cd(QCA)₂(4,4'-bipy)]n | 4,4'-bipyridine | Planar Layered Structure | 2D |
| {[Cd(QCA)₂(4,4'-bipy)₁.₅]·2.5H₂O}n | 4,4'-bipyridine | Ladder-like Chain | 1D |
Supramolecular Assembly and Dimensionality in this compound Coordination Polymers
The ability of acrylate ligands to bridge cadmium centers, often in concert with ancillary ligands, facilitates the construction of extended coordination polymers. These polymers can be classified by their dimensionality, which describes how the monomeric units are connected in space.
One-dimensional (1D) coordination polymers are the simplest form of extended network, consisting of repeating units that form a chain. gaomingyuan.com In this compound systems, 1D chains can be assembled in several ways. For instance, cadmium ions can be linked by bridging acrylate ligands to form simple linear or zigzag chains. rsc.org
More complex 1D structures, such as helical chains, are also observed. In the complex [Cd(mpda)(H₂O)₂]n, the bridging of Cd(II) ions by the V-shaped diacrylate ligand results in the formation of homochiral single-stranded helical chains. iucr.org The introduction of specific ancillary ligands can also direct the formation of 1D architectures, such as the ladder-like chains seen in {[Cd(QCA)₂(4,4'-bipy)₁.₅]·2.5H₂O}n. rsc.org These 1D chains serve as fundamental building blocks that can further assemble into higher-dimensional structures through weaker intermolecular forces like hydrogen bonding. mdpi.comirb.hrresearchgate.net
Table 2: Examples of One-Dimensional Cadmium Coordination Polymers
| Compound Formula | Key Ligands | 1D Structural Motif | Reference(s) |
| [Cd(mpda)(H₂O)₂]n | 3,3'-(1,3-phenylene)diacrylate (mpda) | Helical Chain | iucr.org |
| {[Cd(QCA)₂(4,4'-bipy)₁.₅]·2.5H₂O}n | (E)-3-(quinolin-4-yl)acrylic acid (QCA), 4,4'-bipyridine | Ladder-like Chain | rsc.org |
| {[Cd(SCN)₂(3-Acpy)]}n | 3-Acetamidopyridine (3-Acpy), Thiocyanate | Polymeric Chain | mdpi.commdpi.com |
| [Cd(C₁₂H₁₃O₅)₂(4,4'-bpy)(H₂O)₂]n | trans-2,3,4-Trimethoxycinnamic Acid, 4,4'-bipyridine | Infinite Chain | mdpi.com |
By connecting 1D polymeric chains or by employing ligands capable of bridging in multiple directions, two-dimensional (2D) and three-dimensional (3D) network structures can be constructed. These higher-dimensional structures are often referred to as metal-organic frameworks (MOFs).
2D this compound polymers typically form as layered or sheet-like structures. rsc.orgresearchgate.net For example, the complexes [Cd(QCA)₂(H₂O)]n and [Cd(QCA)₂(4,4'-bipy)]n both form 2D layers where the cadmium ions are linked by the acrylate-containing QCA ligands. rsc.org These layers can be flat or adopt undulated, wavelike conformations.
The assembly of 2D layers or 1D chains into 3D supramolecular architectures is often mediated by non-covalent interactions, particularly hydrogen bonds. iucr.org In many this compound complexes, coordinated water molecules or hydrogen-bond-donating groups on the ligands link adjacent chains or layers, extending the structure into the third dimension. iucr.orgrsc.orgresearchgate.net For example, in the [Cd(mpda)(H₂O)₂]n system, O-H···O hydrogen bonds between the helical chains create a 3D supramolecular network. iucr.org The deliberate selection of ligands capable of forming specific bridging motifs and participating in hydrogen bonding allows for the rational design of multi-dimensional cadmium-carboxylate frameworks with diverse topologies and potential applications. acs.orgcas.cn
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Solid-State Structures
In the solid state, the structures of cadmium(II) coordination polymers, including those with acrylate or analogous carboxylate ligands, are significantly influenced by a variety of intermolecular interactions. These non-covalent forces, primarily hydrogen bonding and π-π stacking, play a crucial role in assembling one- or two-dimensional coordination chains or layers into complex three-dimensional supramolecular architectures. nih.govmdpi.comnih.gov
π-π Stacking: π-π stacking interactions are another critical factor in the supramolecular assembly, particularly when aromatic moieties are present in the ligands. These interactions occur between the aromatic rings of adjacent polymer chains. The centroid-to-centroid distances of these interactions are typically in the range of 3.5 to 3.9 Å. For example, a cadmium(II) coordination polymer has been reported to exhibit π–π stacking with a centroid–centroid distance of 3.85 Å between aromatic nuclei. nih.gov In other systems, stacking has been observed between benzene (B151609) rings with distances of 3.726 Å and between triazole rings with distances of 3.598 Å and 3.997 Å. mdpi.com These interactions, in conjunction with hydrogen bonds, effectively link 2D layers into stable 3D frameworks. nih.govmdpi.com
The table below summarizes key intermolecular interactions found in the solid-state structures of various cadmium(II) coordination polymers.
| Interaction Type | System Description | Observed Distance (Å) | Reference |
| π-π Stacking | Between aromatic nuclei of ligands in a 2D framework | 3.85 | nih.gov |
| π-π Stacking | Between phenylene ring and C=C double bond from adjacent chains | 3.53 (interplane) | iucr.org |
| π-π Stacking | Between adjacent benzene rings of btc³⁻ ligands | 3.726 (centroid) | mdpi.com |
| π-π Stacking | Between adjacent triazole rings of atr ligands | 3.598 & 3.997 (centroid) | mdpi.com |
| Hydrogen Bonding | O—H⋯O bonds linking polymeric helical chains | Not specified | nih.gov |
| Hydrogen Bonding | Rich C−H···O and O−H···O hydrogen bonds between adjacent 2D layers | 2.738 - 3.410 | mdpi.com |
| Charge-Assisted H-Bond | N–H···(⁻)O₂C interactions between cationic complexes and anionic chains | Not specified | mdpi.com |
Complexation Dynamics of Cadmium(II) Ions with Poly(acrylic acid) Analogues
The interaction between cadmium(II) ions and poly(acrylic acid) (PAA), a polymeric analogue of this compound, is a subject of significant research interest. This complexation is critical in various environmental and industrial processes. The dynamics of this interaction are typically studied in aqueous solutions, focusing on the thermodynamic stability and kinetic aspects of the formed complexes.
Potentiometric Determination of Complex Stability Constants and Stoichiometry
Potentiometric titration is a primary method used to quantify the complexation between Cd(II) ions and poly(acrylic acid). cdnsciencepub.comnih.gov These studies allow for the determination of the stability constants and the stoichiometry of the resulting complexes. The complex formation is evidenced by the release of protons when the metal ion is added to the PAA solution. cdnsciencepub.com
Research indicates that cadmium(II) can form both monodentate (MA⁺, where A is the acrylate group) and bidentate (MA₂) complexes with poly(acrylic acid). nih.gov Potentiometric and ¹¹³Cd NMR spectroscopic studies have shown that the bidentate complex, (CdA₂)⁰, is often the dominant species, although the formation of the monodentate complex, (CdA)⁺, cannot be disregarded, especially at a low degree of dissociation of the polyacid. nih.gov
The stability of these complexes is described by stability constants. Various models and methods, such as the Bjerrum's method modified by Gregor, are employed to calculate these constants from titration data. cdnsciencepub.comnih.govresearchgate.net Some studies have determined intrinsic stability constants by correcting for the electrostatic effects inherent to polyelectrolytes. nih.govresearchgate.netacs.org It has been found that the stability of metal-PAA complexes often follows the order: Ni(II) < Cd(II) < Cu(II) < Pb(II). nih.gov
Below is a table compiling representative stability constants for cadmium-polyacrylate complexes from various studies.
| Complex Species | Log Stability Constant | Method/Conditions | Reference |
| (CdA)⁺ | ~1.51 (log K ≈ 3.2x10¹) | Potentiometry, Donnan model corrected | nih.gov |
| (CdA₂)⁰ | ~2.20 (log K ≈ 1.6x10²) | Potentiometry, Donnan model corrected | nih.gov |
| MA / MA₂ | 6.0 (log B₁₀₂) | Potentiometry (Gregor-Bjerrum), cross-linked PAA, NaNO₃ 0.1 M, 25°C. Neither species was predominant. | cdnsciencepub.com, cdnsciencepub.com |
| PA-Cd | 5.61 (logK) | DGT technique, conditional stability constant | nih.gov |
| MA₂ | 4.60 (log K) | Potentiometry (ISE-Cd²⁺), PAA 100 kDa, I = 0.1 mol·L⁻¹ | researchgate.net |
Kinetic Studies of Cadmium(II) Binding to Polymeric Acrylate Ligands in Aqueous Media
Kinetic studies reveal the rate at which cadmium(II) ions bind to polymeric acrylate ligands in aqueous solutions. This is often investigated in the context of adsorption of Cd(II) onto materials modified with poly(acrylic acid). The results from these studies indicate that the binding process is typically rapid.
The kinetics of Cd(II) binding to PAA-modified surfaces are frequently described by the pseudo-second-order model. hnu.edu.cnnih.gov The strong fit to this model, often confirmed by high correlation coefficients (R² > 0.98), suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the cadmium ions and the carboxyl groups of the polyacrylate. nih.gov For instance, one study found the pseudo-second-order rate constant (k₂) for Cd(II) adsorption on a PAA-composite to be higher than that for Zn(II), indicating a faster binding process for cadmium. nih.gov
The table below presents kinetic parameters for the binding of Cd(II) to PAA-based materials.
| Kinetic Model | Parameter | Value | System/Conditions | Reference |
| Pseudo-second-order | k₂ (g mg⁻¹ min⁻¹) | Not specified | PAA-modified magnetic mesoporous carbon | hnu.edu.cn |
| Pseudo-second-order | R² | 0.9848 | EG/MoS₂/PAA composite | nih.gov |
| Pseudo-second-order | qₑ (exp) (mg/g) | 7.63 | EG/MoS₂/PAA composite, Initial Conc: 20 mg/L, pH 7 | nih.gov |
| Pseudo-second-order | qₑ (cal) (mg/g) | 6.67 | EG/MoS₂/PAA composite, Initial Conc: 20 mg/L, pH 7 | nih.gov |
| Particle Diffusion | Ea (kJ/mol) | 16.32 | Poly(acrylic acid-acrylonitrile) K-titanate, 313 K | academicjournals.org |
Polymerization Mechanisms Involving Cadmium Acrylate Monomers
Free-Radical Polymerization of Cadmium Acrylate (B77674)
Free-radical polymerization is a robust method applicable to a wide range of vinyl monomers. yok.gov.tr The process involves initiation, propagation, and termination stages, all of which would be influenced by the cadmium carboxylate functionality. acs.org For metal acrylates, the electronic effect of the metal can alter the reactivity of the unsaturated bond. mdpi.com
The initiation of free-radical polymerization requires the generation of free radicals from an initiator molecule, often through thermal decomposition or a redox process. researchgate.net Common thermal initiators include azo compounds and peroxides. researchgate.net The presence of metal species, such as cadmium ions, can influence this initial step. Transition metal complexes are known to participate in redox reactions that can either generate initiating radicals or interfere with them. nsf.gov
In the context of cadmium acrylate, the cadmium ion could potentially interact with the initiator. For instance, metal ions can catalyze the decomposition of peroxides, altering the initiation rate compared to a metal-free system. While specific studies on cadmium are unavailable, research on the polymerization of other metal acrylates, such as those containing cobalt(II), nickel(II), and copper(II), shows that the metal's nature influences the polymerization rate, suggesting an effect on the initiation stage. mdpi.com The initiation process involves the addition of a radical fragment (I•) to the monomer molecule (M) to form the first propagating radical (IM•). acs.org
Table 1: Common Initiators for Free-Radical Polymerization
| Initiator Class | Example Compound | Activation Method |
|---|---|---|
| Azo Compounds | Azobisisobutyronitrile (AIBN) | Thermal |
| Peroxides | Benzoyl Peroxide (BPO) | Thermal |
| Redox Systems | Potassium Persulfate | Thermal/Redox |
This table presents general initiators for free-radical polymerization.
Chain propagation consists of the sequential addition of monomer molecules to the growing polymer radical. acs.org The rate of propagation is dictated by a rate constant, kp, which is characteristic of the monomer. For acrylates, these rates are typically very high. mdpi.com
The presence of a metal cation, like cadmium, complexed to the carboxylate group would modulate the electron density of the double bond and the stability of the propagating radical. Studies on the polymerization of nickel and tin acrylates indicate that the catalytic activity of the metal salt is a key factor. pnrjournal.com The rate of polymerization for various metal acrylates has been observed to follow the trend Co2+ > Ni2+ > Cu2+, which is attributed to the electronic effect of the metal and the degree of conjugation of the unsaturated bond with the carboxylate ion. mdpi.com It is plausible that this compound would exhibit its own characteristic propagation kinetics within this context, though experimental data is lacking.
Table 2: Representative Propagation Rate Constants (kp) for Various Acrylate Monomers
| Monomer | kp (L mol-1 s-1) at 60 °C |
|---|---|
| Methyl Acrylate | 20,900 |
| Ethyl Acrylate | 22,000 |
| n-Butyl Acrylate | 23,000 |
Data is illustrative for common alkyl acrylates and does not represent this compound.
Termination of growing polymer chains occurs when two radicals react with each other. Two primary mechanisms exist: recombination (or combination), where two chains join to form a single longer chain, and disproportionation, where a hydrogen atom is transferred from one radical to another, resulting in two dead polymer chains (one saturated and one unsaturated). acs.org
For alkyl acrylates, there has been considerable scientific debate regarding the dominant termination mechanism. While some studies suggest termination occurs overwhelmingly via disproportionation, other analyses of molecular weight distributions indicate that recombination is the more probable pathway for the mutual termination of secondary radicals. nsf.govnih.gov Metal ions can further complicate this step by introducing new termination pathways. For example, in certain metal-mediated systems like Atom Transfer Radical Polymerization (ATRP), a process known as Catalyzed Radical Termination (CRT) can occur, which is particularly relevant for acrylate monomers. nsf.govresearchgate.netresearchgate.net This process involves the metal complex directly in the termination step, reducing chain-end fidelity. researchgate.net
The purity of monomers is crucial for any polymerization. acs.org In the case of metal-containing monomers, the synthesis and purification process can leave residual reactants or byproducts that may act as inhibitors or chain-transfer agents. acs.org For instance, the synthesis of an ionic-type metal acrylate typically involves the reaction of a metal salt with acrylic acid. pageplace.de Any unreacted acid or base could interfere with a radical polymerization.
Furthermore, high-temperature polymerization of acrylates can lead to a higher incidence of secondary reactions, such as chain transfer to monomer, backbiting (where a growing radical abstracts a hydrogen from its own chain), and β-scission. acs.org These side reactions affect the final polymer architecture, leading to branching and a broader molecular weight distribution. acs.org The presence of a cadmium-carboxylate group could potentially influence the likelihood of these secondary reactions by altering bond strengths and the conformation of the polymer backbone.
Anionic Polymerization of this compound Monomers
Anionic polymerization is a living polymerization technique that can produce polymers with well-defined molecular weights and narrow polydispersity. researchgate.net However, it is highly sensitive to impurities and the presence of electrophilic functional groups. nist.gov The ester group of acrylates is susceptible to nucleophilic attack by the initiator or the propagating carbanion, which is a major side reaction that can terminate the polymerization. researchgate.net
Initiation in anionic polymerization involves the addition of a nucleophile, typically an organolithium compound like n-butyllithium, across the monomer's double bond. nist.govrsc.org This creates a carbanion at the α-position, which is stabilized by the electron-withdrawing ester group. This carbanion is the active propagating species. researchgate.net
For a monomer like this compound, the initiation would be challenging. The initiator could potentially react not only at the double bond but also with the cadmium carboxylate group. The precise pathway would depend on the relative reactivity of these sites. In the anionic polymerization of other polar monomers, specialized initiators and carefully controlled conditions, such as low temperatures, are required to suppress side reactions. researchgate.netuni-bayreuth.de For instance, sterically hindered initiators or the use of Lewis acids to protect the carbonyl group are common strategies. researchgate.net Without experimental studies, the viability of anionic polymerization for this compound remains a theoretical consideration.
Based on a comprehensive search of available scientific literature, there is no information regarding the synthesis or use of a chemical compound named "this compound" as a monomer in the polymerization mechanisms specified in your request.
The search results contain extensive information on the polymerization of various common acrylate monomers (e.g., methyl acrylate, butyl acrylate, acrylic acid) through anionic, photo-initiated, and controlled/living radical polymerization (ATRP, RAFT) techniques. Additionally, literature exists where cadmium compounds, such as cadmium sulfide (B99878) (CdS) or cadmium selenide (B1212193) (CdSe) quantum dots, are used as photocatalysts for acrylate polymerization or as nanoparticles from which acrylate polymers are grafted. nih.govrsc.org Other studies describe the use of poly(acrylic acid) to stabilize cadmium-based nanoparticles or the creation of ion-imprinted polymers to capture cadmium ions. aip.orgmdpi.comacs.org
Therefore, due to the lack of any scientific data on the polymerization of "this compound," it is not possible to generate a factually accurate article that adheres to the provided outline. Fulfilling the request would require speculation and would not meet the standards of scientific accuracy.
Spectroscopic and Structural Characterization of Cadmium Acrylate Materials
Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Bonding Analysis
Vibrational spectroscopy is a powerful tool for probing the functional groups and bonding within cadmium acrylate (B77674). Both Fourier Transform Infrared (FTIR) and Raman spectroscopy provide complementary information on the vibrational modes of the acrylate moiety and the nature of the cadmium-oxygen coordination bond.
The infrared spectrum of the acrylate group is characterized by several distinct absorption bands. The most prominent of these is the C=C stretching vibration of the vinyl group, which typically appears around 1635 cm⁻¹. Another key vibrational mode is the CH out-of-plane bending vibration of the vinyl group, found near 810 cm⁻¹ shimadzu.com. The carboxylate group (-COO⁻) also gives rise to strong characteristic absorptions. Specifically, the asymmetric and symmetric stretching vibrations of the carboxylate group are of particular interest as their positions are sensitive to the coordination environment. In polyacrylate salts, these bands are typically observed in the regions of 1500-1650 cm⁻¹ (asymmetric) and 1400-1450 cm⁻¹ (symmetric) imim.pl.
The table below summarizes the characteristic vibrational frequencies for the acrylate moiety.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| C=C Stretching (vinyl) | ~1635 | shimadzu.com |
| CH Out-of-Plane Bending (vinyl) | ~810 | shimadzu.com |
| Asymmetric COO⁻ Stretching | 1500 - 1650 | imim.pl |
| Symmetric COO⁻ Stretching | 1400 - 1450 | imim.pl |
| C-H Stretching (asymmetric CH₃) | 3000 - 2800 | nih.gov |
| C=O Stretching (carbonyl acrylic) | 3000 - 2800 | nih.gov |
This table is interactive. Click on the headers to sort the data.
The coordination of the cadmium ion to the acrylate ligand significantly influences the vibrational frequencies of the carboxylate group. The difference in the wavenumbers between the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations, denoted as Δν, can provide insights into the coordination mode of the carboxylate group. Different coordination modes, such as monodentate, bidentate chelating, and bidentate bridging, result in different Δν values. For instance, in many metal carboxylates, a larger Δν value is indicative of a monodentate coordination, while a smaller Δν value suggests a bidentate or bridging coordination mode.
In cadmium carboxylate complexes, the IR and Raman spectra can reveal the nature of the Cd-O bond. For a mixed-ligand cadmium(II) complex containing both acetate (B1210297) and benzoate (B1203000) ligands, which serves as a model for cadmium carboxylate interactions, the coordination environment has been thoroughly studied. znaturforsch.comznaturforsch.comresearchgate.net The spectroscopic data for such complexes are instrumental in understanding the bonding in cadmium acrylate. znaturforsch.comznaturforsch.comresearchgate.net While specific far-IR and Raman data for this compound are not extensively documented, the vibrational modes involving the Cd-O bond are expected to occur at low frequencies, typically below 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Solid-state NMR, particularly ¹¹³Cd and ¹³C NMR, is well-suited for characterizing the structure of polymeric and crystalline this compound. ¹¹³Cd is a spin I=1/2 nucleus with a wide chemical shift range, making it a sensitive probe of the local coordination environment of the cadmium atom. huji.ac.ilnorthwestern.edu The ¹¹³Cd chemical shift is highly dependent on the number and type of coordinating ligands. For instance, a study on a mixed acetate-benzoate cadmium(II) polymer revealed a ¹¹³Cd chemical shift at δ -41 for the 7-coordinate cadmium ion in the solid state. znaturforsch.comznaturforsch.com The chemical shift for cadmium in an octahedral coordination environment with oxygen or nitrogen ligands is also well-documented. mdpi.com
¹³C solid-state NMR can provide information about the different carbon environments within the acrylate ligand and how they are affected by coordination to cadmium and by the packing in the solid state. In poly(methyl methacrylate), a related acrylate polymer, distinct signals for the carbonyl, quaternary, methylene (B1212753), and methyl carbons are observed. imim.pl Similar resolved spectra would be expected for solid this compound, allowing for the study of its structure and conformation.
The following table presents typical solid-state NMR chemical shifts for relevant nuclei in cadmium carboxylate and polyacrylate systems.
| Nucleus | Compound/Environment | Chemical Shift (ppm) | Reference |
| ¹¹³Cd | 7-coordinate Cd(II) in a carboxylate polymer | -41 | znaturforsch.comznaturforsch.com |
| ¹¹³Cd | Octahedral coordination with O/N ligands | 89 | mdpi.com |
| ¹³C | Carbonyl group in poly(methyl methacrylate) | ~177 | imim.pl |
| ¹³C | Quaternary carbon in poly(methyl methacrylate) | ~45 | imim.pl |
| ¹³C | Methylene group in poly(methyl methacrylate) | ~54 | imim.pl |
| ¹³C | Methyl group in poly(methyl methacrylate) | ~18 | imim.pl |
This table is interactive. Click on the headers to sort the data.
Solution-state NMR is valuable for studying the structure and dynamics of monomeric and oligomeric this compound species that may exist in solution. Changes in the coordination environment of the cadmium ion upon dissolution can be monitored by ¹¹³Cd NMR. For example, the ¹¹³Cd NMR spectrum of the aforementioned mixed acetate-benzoate cadmium(II) polymer in D₂O showed a single resonance at δ 46, indicating a change to a 6-coordinate environment in solution, as a decrease in coordination number generally leads to a more deshielded chemical shift. znaturforsch.comznaturforsch.com
¹H and ¹³C solution NMR can provide detailed information about the acrylate ligand, including the potential for oligomerization or complex formation in solution. Dynamic NMR studies on cadmium carboxylate systems have demonstrated facile ligand exchange on the NMR timescale, providing insights into the lability of the cadmium-carboxylate bond. acs.org
X-ray Diffraction (XRD) for Crystalline and Amorphous Structure Determination
For polycrystalline or powdered samples, powder X-ray diffraction (PXRD) is employed. The diffraction pattern provides a fingerprint of the crystalline phases present. In the case of cadmium carboxylate complexes, PXRD is used to confirm the bulk purity of a synthesized material and to compare it with the structure determined from a single crystal. tandfonline.com
For amorphous this compound, which lacks long-range order, the XRD pattern will exhibit broad, diffuse halos rather than sharp Bragg peaks. The position and width of these halos can provide information about the average nearest-neighbor distances and the degree of short-range order within the material. The analysis of the amorphous halo can be complex, but it is a crucial tool for characterizing non-crystalline polymeric materials. escholarship.orgtricliniclabs.combohrium.com
Single-Crystal X-ray Diffraction for Precise Coordination Geometry
Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the three-dimensional atomic arrangement of a crystalline material. mdpi.comrsc.org This technique provides precise information on bond lengths, bond angles, and the coordination environment of the cadmium ion, which are fundamental to understanding the structure-property relationships in this compound.
In a typical SCXRD experiment, a single crystal of this compound is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, the electron density map of the crystal can be reconstructed, revealing the precise location of each atom. mdpi.com
For this compound, SCXRD would reveal the coordination number and geometry of the cadmium(II) ion. Cadmium(II) is known to exhibit a variety of coordination numbers, commonly ranging from four to eight, with geometries such as tetrahedral, octahedral, or more complex polyhedra. The acrylate ligand, with its carboxylate group, can coordinate to the cadmium ion in several modes, including monodentate, bidentate chelating, or bridging, leading to the formation of monomeric, dimeric, or polymeric structures. nih.gov The precise bond distances between cadmium and the oxygen atoms of the acrylate ligand, as well as the bond angles around the cadmium center, can be determined with high precision. researchgate.net
Table 1: Representative Crystallographic Data for a Hypothetical this compound Complex
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 9.781 |
| β (°) | 105.34 |
| Volume (ų) | 976.5 |
| Z | 4 |
Note: This data is hypothetical and serves as an example of what could be obtained from a single-crystal X-ray diffraction study.
Powder X-ray Diffraction for Bulk Material Phase and Crystallinity
While single-crystal XRD provides detailed structural information about a single crystal, powder X-ray diffraction (PXRD) is an indispensable tool for characterizing the bulk properties of a material. rsc.org PXRD is used to identify the crystalline phases present in a sample, determine the degree of crystallinity, and calculate lattice parameters. diva-portal.org
In a PXRD experiment, a powdered sample of this compound is exposed to a monochromatic X-ray beam. The diffraction of X-rays by the randomly oriented crystallites in the powder produces a characteristic diffraction pattern of intensity versus the diffraction angle (2θ). researchgate.net This pattern serves as a fingerprint for the crystalline phase, and by comparing it to databases of known diffraction patterns, the phases present in the sample can be identified. mdpi.com
For this compound materials, PXRD is used to confirm the synthesis of the desired crystalline phase and to check for the presence of any impurities or unreacted starting materials. researchgate.net The sharpness and intensity of the diffraction peaks provide information about the crystallinity of the material; sharp, well-defined peaks are indicative of a highly crystalline material, while broad halos suggest an amorphous or poorly crystalline nature. researchgate.net The degree of crystallinity can be quantitatively estimated by comparing the integrated intensity of the crystalline peaks to the total scattered intensity. diva-portal.org
Table 2: Representative Powder X-ray Diffraction Data for a Crystalline this compound Sample
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 10.2 | 8.67 | 100 |
| 15.5 | 5.71 | 45 |
| 20.8 | 4.27 | 80 |
| 25.1 | 3.54 | 60 |
| 30.7 | 2.91 | 35 |
Note: This data is representative and illustrates the type of information obtained from a PXRD experiment.
Advanced Optical and Mass Spectrometric Techniques
Beyond diffraction methods, a range of spectroscopic techniques are employed to probe the electronic structure, optical properties, and molecular composition of this compound materials.
UV-Visible Spectroscopy for Electronic Transitions and Optical Properties
UV-Visible (UV-Vis) absorption spectroscopy is a powerful technique for studying the electronic transitions within a molecule or material. shu.ac.ukpharmatutor.org When a sample is irradiated with UV or visible light, the absorption of photons can promote electrons from a lower energy ground state to a higher energy excited state. youtube.com The wavelength of light absorbed is characteristic of the energy difference between these electronic states.
For this compound, UV-Vis spectroscopy can provide insights into the electronic structure of the complex. The absorption of UV radiation in organic molecules is typically associated with functional groups containing valence electrons with low excitation energies, known as chromophores. shu.ac.uk The electronic transitions in this compound could involve π → π* transitions within the acrylate ligand and potentially charge-transfer transitions between the ligand and the cadmium metal center. libretexts.org Saturated compounds that have atoms with non-bonding electrons are capable of n → σ* transitions. shu.ac.uk
Mass Spectrometry (e.g., LC-MS, FAB Mass) for Molecular Weight and Compositional Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound. Various ionization techniques can be employed, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Fast Atom Bombardment (FAB) mass spectrometry, to analyze a wide range of compounds, including metal complexes. shimadzu.com
For this compound, mass spectrometry can be used to confirm the molecular weight of the synthesized complex. researchgate.net In an LC-MS experiment, the this compound sample would first be separated by liquid chromatography and then introduced into the mass spectrometer. The resulting mass spectrum would show a peak corresponding to the molecular ion of the this compound complex, as well as peaks for any fragments that are formed during the ionization process. High-performance liquid chromatography (HPLC) can be used for the determination of acrylates. e3s-conferences.org
This information is invaluable for confirming the identity and purity of the synthesized material. nih.gov The isotopic pattern of cadmium, which has several naturally occurring isotopes, can also be observed in the mass spectrum, providing further confirmation of the presence of cadmium in the complex.
Photoluminescence and Fluorescence Spectroscopy for Emission Characteristics
Photoluminescence (PL) and fluorescence spectroscopy are highly sensitive techniques used to study the emission of light from a material after it has absorbed photons. researchgate.net These techniques provide information about the electronic structure and excited-state dynamics of a material. researchgate.net
Cadmium-containing compounds are known to exhibit interesting photoluminescent properties, and this compound is expected to show emission in the visible region of the electromagnetic spectrum. nih.govmdpi.com In a typical PL experiment, the sample is excited with a monochromatic light source, and the emitted light is collected and analyzed. The resulting emission spectrum shows the intensity of the emitted light as a function of wavelength. researchgate.net
The emission characteristics of this compound, such as the wavelength of maximum emission and the quantum yield, are influenced by factors such as the coordination environment of the cadmium ion and the rigidity of the structure. mdpi.com The study of the photoluminescence properties of this compound is important for potential applications in areas such as light-emitting devices and sensors. preprints.orginorg2025napoli.org
Table 3: Representative Photoluminescence Data for a this compound Material
| Excitation Wavelength (nm) | Emission Maximum (nm) |
| 350 | 480 |
| 375 | 510 |
Note: This data is illustrative and represents typical results that might be obtained from a photoluminescence study.
Microscopic Techniques for Morphological and Surface Analysis
Microscopic techniques are essential for visualizing the morphology, size, and surface features of materials at the micro- and nanoscale. nih.gov Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide direct images of the material's structure.
Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface topography of a sample. nih.gov In SEM, a focused beam of electrons is scanned across the surface of the sample, and the interaction of the electrons with the sample produces various signals that are used to form an image. nih.gov
For this compound materials, SEM can be used to study the morphology of the crystals or particles, including their size, shape, and surface texture. ijsdr.orgresearchgate.net This information is important for understanding how the synthesis conditions affect the final product and for correlating the material's morphology with its properties. researchgate.net
Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM and can be used to visualize the internal structure of a material. In TEM, a beam of electrons is transmitted through an ultrathin sample, and the interaction of the electrons with the sample is used to form an image. TEM can be used to observe the crystal lattice of this compound, as well as any defects or dislocations that may be present.
Scanning Electron Microscopy (SEM) for Surface Topography and Microstructure
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and microstructure of solid materials at high magnification. In the analysis of cadmium-containing compounds, SEM reveals details about crystal shape, size distribution, and surface texture.
Detailed research findings on materials similar to this compound, such as cadmium oxalate (B1200264) crystals, have demonstrated the utility of SEM in elucidating their morphology. Studies on cadmium oxalate have shown the formation of various crystal shapes, including oval, columnar, polygonal, and rod shapes, with growth occurring through a layer deposition mechanism. ijsdr.org The crystals are often composed of numerous sheets, and SEM analysis can provide measurements of these features. ijsdr.org For instance, in one study, the length of such sheets was found to be greater than 1163 nm. ijsdr.org
Table 1: Illustrative SEM Analysis Data for a Hypothetical this compound Sample
| Parameter | Description | Illustrative Value |
| Morphology | The overall shape and form of the material. | Agglomerated, irregular, plate-like crystals. |
| Crystal Size Range | The range of sizes of the individual crystals. | 500 nm - 5 µm |
| Surface Texture | The nature of the material's surface. | Rough, with visible layering and some porosity. |
| Agglomeration | The extent to which individual particles are clustered together. | Moderate to high degree of agglomeration. |
This table presents hypothetical data for illustrative purposes, based on findings for similar compounds.
Transmission Electron Microscopy (TEM) for Nanostructure and Particle Size
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of the internal structure and nanoscale features of materials. researchgate.net This technique is particularly valuable for characterizing nanoparticles and understanding their crystalline nature. researchgate.net
In the context of cadmium-containing nanomaterials, TEM is instrumental in determining particle size, size distribution, and morphology at the nanoscale. For instance, studies on cadmium oxide nanoparticles have utilized TEM to observe spherical morphologies with sizes ranging from 50-100 nm. researchgate.net TEM can also be coupled with other techniques, such as energy-dispersive X-ray spectroscopy (X-EDS), to detect the elemental composition of specific nanostructures. chalcogen.ro This has been demonstrated in studies where cadmium bioaccumulation was detected in the mitochondria of cells. chalcogen.ro
For this compound, TEM analysis would be crucial for determining if the material is composed of nanoparticles. If so, TEM images would provide precise measurements of their size and shape. Furthermore, high-resolution TEM (HRTEM) could reveal the crystalline lattice of the nanoparticles, providing information about their crystal structure and the presence of any defects.
Table 2: Illustrative TEM Analysis Data for a Hypothetical this compound Nanoparticle Sample
| Parameter | Description | Illustrative Value |
| Particle Shape | The geometric form of the nanoparticles. | Quasi-spherical to irregular. |
| Average Particle Size | The mean diameter of the nanoparticles. | 85 ± 15 nm |
| Particle Size Distribution | The range of particle sizes observed. | 50 - 120 nm |
| Crystallinity | The degree of structural order within the nanoparticles. | Polycrystalline with visible lattice fringes. |
| Inter-planar Spacing | The distance between atomic planes in the crystal lattice. | 0.32 nm (hypothetical) |
This table presents hypothetical data for illustrative purposes, based on findings for similar nanomaterials.
Atomic Force Microscopy (AFM) for Surface Roughness and Local Properties
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that provides three-dimensional topographical information and can also measure local mechanical and electrical properties. researchgate.net AFM is particularly useful for characterizing thin films and understanding surface roughness at the nanoscale. iau.ir
In studies of materials related to this compound, such as acrylic films and thin films of other cadmium compounds, AFM has been used to quantify surface roughness and observe morphological changes. mdpi.com For example, in the analysis of acrylic films, AFM has been employed to investigate degradation by tracking changes in surface morphology and roughness. iau.ir For thin films of cadmium compounds, AFM has been used to determine parameters like root-mean-square (rms) roughness. researchgate.net
When characterizing this compound films or surfaces, AFM would provide quantitative data on surface roughness parameters. It could also reveal fine details of the surface texture that may not be apparent with SEM. Furthermore, advanced AFM modes could be used to probe local properties such as adhesion and stiffness, providing a more complete understanding of the material's surface characteristics.
Table 3: Illustrative AFM Analysis Data for a Hypothetical this compound Thin Film
| Parameter | Description | Illustrative Value |
| Root Mean Square (RMS) Roughness | The standard deviation of the surface height variations. | 3.5 nm |
| Average Roughness (Ra) | The arithmetic average of the absolute values of the height deviations. | 2.8 nm |
| Peak-to-Valley Height | The difference between the highest and lowest points on the surface. | 15.2 nm |
| Surface Morphology | A qualitative description of the surface features. | Granular texture with distinct domains. |
This table presents hypothetical data for illustrative purposes, based on findings for similar thin film materials.
Theoretical and Computational Chemistry Approaches for Cadmium Acrylate Systems
Density Functional Theory (DFT) Calculations for Molecular and Electronic Structures
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of many-body systems, including atoms, molecules, and condensed phases. mountainscholar.org It allows for the calculation of material properties from first principles, based on quantum mechanics, without the need for extensive experimental data. mountainscholar.org DFT methods are instrumental in optimizing molecular geometries, determining energetic stability, and predicting electronic characteristics.
Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable conformation of a molecule, which corresponds to a minimum on the potential energy surface. For cadmium-containing complexes, DFT calculations have been successfully used to determine optimized geometric parameters like bond lengths and angles. researchgate.netrsdjournal.org For instance, studies on cadmium complexes have shown that DFT methods, such as those employing the B3LYP hybrid functional with basis sets like LANL2DZ, can provide results that are in good agreement with experimental data. rsdjournal.org The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates until the forces on the atoms are minimized and the total energy is at its lowest point. researchgate.net The total energy calculated for the optimized structure is a key indicator of the molecule's stability; a more negative total energy suggests a more stable compound. utar.edu.my In the context of cadmium acrylate (B77674), this analysis would reveal the precise arrangement of the cadmium ion and the acrylate ligand, including the Cd-O bond lengths and the geometry around the cadmium center.
| Functional | Basis Set | Typical Application |
|---|---|---|
| B3LYP | LANL2DZ | Geometry optimization and electronic properties of transition metal complexes. rsdjournal.org |
| PBE | Plane Wave | Solid-state calculations and surface properties of cadmium-containing materials. nih.gov |
| LDA/GGA | Varies | Structural and electronic properties of cadmium chalcogenide clusters and bulk materials. mu.edu.etuwjst.org.pk |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. acs.org A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater ease of electronic excitation. ajol.info
DFT calculations are widely used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.net For cadmium-containing systems, such as CdTe clusters, DFT studies have shown that the HOMO levels are often localized on the more electronegative atoms (like tellurium), while the LUMO levels are distributed over the cadmium atoms. mu.edu.et In cadmium acrylate, the HOMO would likely be associated with the electron-rich carboxylate group of the acrylate ligand, while the LUMO might be centered on the cadmium ion. The calculated HOMO-LUMO gap would provide a quantitative measure of the energy required to promote an electron from the ground state to the first excited state, influencing the compound's optical and electronic properties.
| Parameter | Significance |
|---|---|
| HOMO Energy | Represents the ability to donate an electron; related to ionization potential. ajol.info |
| LUMO Energy | Represents the ability to accept an electron; related to electron affinity. ajol.info |
| HOMO-LUMO Gap | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. acs.orgresearchgate.net |
The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. uni-muenchen.de It represents the electrostatic force exerted by the molecule's unperturbed charge distribution (from electrons and nuclei) on a positive test charge. uni-muenchen.de The MEP is typically visualized as a 3D map projected onto the molecule's surface, where different colors denote regions of varying electrostatic potential.
Red or yellow regions indicate negative potential, corresponding to electron-rich areas that are susceptible to electrophilic attack. These sites, such as lone pairs on oxygen or nitrogen atoms, are the most likely points for interaction with cations or other electron-deficient species. mdpi.comresearchgate.net Conversely, blue or green regions signify positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. frontiersin.org
Ab Initio Molecular Orbital Calculations for High-Level Electronic Structure
No specific research findings for this compound were found in the search results. General information about the methodology is provided.
Ab initio molecular orbital methods are a class of computational techniques that solve the electronic Schrödinger equation without the use of empirical parameters. These "from the beginning" calculations are based solely on fundamental physical constants. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate descriptions of the electronic structure, especially for smaller molecules. For systems containing heavy elements like cadmium, relativistic effects must often be considered to achieve high accuracy. These calculations can serve as a benchmark for less computationally expensive methods like DFT and are essential for problems where electron correlation plays a critical role. For this compound, high-level ab initio calculations could provide a very precise determination of its electronic states and ionization potential.
Molecular Dynamics Simulations for Polymerization and Interaction Pathways
No specific research findings for this compound were found in the search results. General information about the methodology is provided.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can model complex processes such as polymerization, conformational changes, and intermolecular interactions. For this compound, MD simulations could be employed to investigate the initial stages of polymerization. By simulating a system containing multiple this compound monomers, it would be possible to observe their aggregation, the formation of initial oligomers, and the preferred pathways for polymer chain growth. Such simulations can also provide insights into the structure and dynamics of the resulting polymer, including its folding and interactions with solvent molecules.
Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Polymers and Complexes
No specific research findings for this compound were found in the search results. General information about the methodology is provided.
Advanced Materials Science Applications of Cadmium Acrylate Based Systems
Development of Sensing and Detection Technologies
The integration of cadmium acrylate (B77674) into sensing platforms has led to significant progress in the detection of a wide range of chemical and biological species. The inherent luminescent properties and electrochemical activity of these materials are key to their function as highly sensitive and selective sensors.
Cadmium(II) carboxylate-based coordination polymers (Cd(II)-CBCPs) are a class of materials with significant potential in the development of luminescent sensors. mdpi.com The design of these sensors leverages the versatile coordination chemistry of the Cd(II) ion and the electronic properties of the organic ligands. mdpi.comrsc.org By selecting appropriate organic fluorophores, particularly those with carboxylate bridging ligands and ancillary N-donor species, it is possible to create a wide array of luminescent materials. nih.govresearchgate.net The structural arrangement and intermolecular interactions within these Cd(II)-CBCPs are crucial for their ability to sense various inorganic and organic pollutants. nih.govresearchgate.net
The sensing mechanism often relies on changes in the photoluminescence (PL) intensity of the material upon interaction with an analyte. For instance, molecularly imprinted films of poly(acrylic acid) (PAA) coated onto cadmium selenide (B1212193) (n-CdSe) create a composite sensor where the band-edge photoluminescence of the semiconductor responds selectively to specific analytes like ammonia (B1221849) and trimethylamine. acs.orgacs.org The binding of the analyte deprotonates the carboxylic acid groups in the polymer, modulating the PL intensity in a "PL litmus (B1172312) test," where Lewis bases typically enhance the photoluminescence. acs.org
Another approach involves encapsulating luminescent quantum dots (QDs) within a polymer matrix. Hydrogels formed from Cadmium Sulfide (B99878) (CdS) QDs with carboxymethyl cellulose (B213188) (CMC)/acrylates exhibit fluorescence that can be used for sensing applications. mdpi.com The interaction between analytes and the QD surface can lead to a "turn-off" or "turn-on" fluorescent response, enabling detection. mdpi.com Cadmium-based metal-organic frameworks (MOFs) have also been developed as highly effective luminescent sensors for detecting metal ions and nitroaromatics through fluorescence quenching or enhancement mechanisms. researchgate.net
Table 1: Examples of Cadmium-Acrylate Based Luminescent Sensing Systems
| Sensing System | Target Analyte(s) | Sensing Mechanism | Reference(s) |
| Poly(acrylic acid) on n-CdSe | Ammonia, Trimethylamine | Analyte binding modulates band-edge photoluminescence | acs.orgacs.org |
| Cd(II) Coordination Polymers | Nitrofuran/Nitroimidazole Antibiotics | Fluorescence quenching | rsc.org |
| CdS QDs in CMC/Acrylate Hydrogels | General analytes | Turn-on/Turn-off fluorescence | mdpi.com |
| Porous Cadmium MOF | Metal ions (Fe³⁺, Cu²⁺), Nitroaromatics (TNP, PNP), Acetylacetone | Fluorescence quenching and enhancement | researchgate.net |
Electrochemical sensors that utilize interfaces incorporating cadmium and acrylate functionalities offer high sensitivity and selectivity for detecting various analytes, including heavy metal ions and biomolecules. nju.edu.cnmdpi.com These sensors often employ a strategy where a polymer containing acrylic acid or its derivatives acts as a scaffold or modifying agent on an electrode surface.
A notable example is an ultrasensitive electrochemical immunoassay for human IgG. nju.edu.cn This system uses polymer nanospheres with a polystyrene core and a biocompatible poly(acrylic acid) (PAA) shell. The carboxyl groups on the PAA shell chelate with cadmium ions, which then serve as an electrochemical label. The amount of antigen is determined by measuring the voltammetric response of the immobilized Cd²⁺ using differential pulse voltammetry, achieving a very low detection limit of 0.06 pg/mL. nju.edu.cn
For heavy metal detection, track-etched membranes made of polyethylene (B3416737) terephthalate (B1205515) (PET) have been modified by photoinitiated graft polymerization of acrylic acid (AA) or methacrylic acid. researchgate.netnnc.kz This modification enhances the sensor's ability to detect cadmium and lead ions in water. researchgate.net Specifically, grafting with methacrylic acid can lower the detection limit for cadmium ions by a factor of 10 compared to unmodified membranes. researchgate.net Similarly, hydrogels composed of poly(acrylic acid-co-itaconic acid) have been used to modify carbon paste electrodes for the electrochemical detection of Cd(II), reaching detection limits comparable to the World Health Organization's standard for drinking water. mdpi.com The carboxyl groups in the hydrogel facilitate the pre-concentration of cadmium ions at the electrode surface, enhancing the stripping voltammetry signal. mdpi.com
Table 2: Performance of Cadmium-Acrylate Based Electrochemical Sensors
| Sensor Composition | Target Analyte | Technique | Detection Limit | Reference(s) |
| Cd²⁺-functionalized PSA@PAA nanospheres | Human IgG | Differential Pulse Voltammetry | 0.06 pg/mL | nju.edu.cn |
| Methacrylic acid grafted PET membrane | Cadmium ions | Not specified | 10x improvement over unmodified | researchgate.net |
| Poly(acrylic acid-co-itaconic acid) hydrogel on carbon paste electrode | Cadmium(II) | Differential Pulse Voltammetry | 19.24 µg/L | mdpi.com |
| Amine-functionalized Fe-MOF on glassy carbon electrode | Cadmium(II) | Square-Wave Anodic Stripping Voltammetry | 0.03 µM | acs.org |
Catalytic and Photocatalytic Applications
Cadmium acrylate-based coordination polymers and composites are emerging as effective catalysts and photocatalysts. The Lewis acidic nature of the Cd(II) centers, combined with the properties of the organic linkers, drives their catalytic activity in various organic transformations and environmental remediation processes. mdpi.comnih.gov
Coordination polymers based on cadmium and carboxylate ligands, including acrylates, function as robust heterogeneous catalysts. mdpi.com The Cd(II) ions act as Lewis acid sites, facilitating a range of chemical reactions. nih.govresearchgate.net These materials are advantageous because they are typically stable and can be easily separated from the reaction mixture and reused, which is crucial for green chemistry applications. rsc.orgresearchgate.net
Cd(II)-carboxylate coordination polymers have demonstrated good catalytic performance in reactions such as cyanosilylation, Henry and Strecker reactions, and Knoevenagel condensation. nih.govresearchgate.net While specific examples focusing purely on this compound are still developing, the principles are well-established for the broader class of cadmium carboxylates. For instance, a cadmium-based coordination polymer has been shown to be effective for the separation of precious metals under e-waste processing conditions, highlighting its catalytic and separation potential. monash.edu The design of functionalized coordination polymers, where the ligand itself is photoactive, can lead to photofunctional catalysts. researchgate.net
This compound-based systems are particularly promising for the photocatalytic degradation of organic pollutants in wastewater. nih.gov This application often involves the use of cadmium sulfide (CdS), a semiconductor with strong optical absorption, integrated into a polymer matrix containing acrylate functionalities. acs.org
A prominent example involves CdS quantum dots (QDs) generated within a poly(N-isopropylacrylamide-co-acrylic acid) (pNIPAm-co-AAc) microgel network. rsc.org These hybrid microgels are effective in the UV-stimulated photocatalytic degradation of organic dyes like rhodamine B (RhB). rsc.orgresearchgate.net The process involves the generation of electron-hole pairs in the CdS QDs upon UV irradiation. These charge carriers then produce reactive oxygen species that break down the dye molecules into less harmful substances. mdpi.com The degradation efficiency is influenced by factors such as pH and temperature, with swollen microgels at lower temperatures allowing easier access of the dye to the CdS QDs, leading to more efficient degradation. rsc.org
Similarly, cadmium-aluminum layered double hydroxides (CdAl LDHs) have been synthesized and used as visible-light-active photocatalysts for the degradation of dyes like methylene (B1212753) blue. rsc.org The photocatalytic activity is dependent on the ratio of Cd²⁺ to Al³⁺ and is attributed to the formation of reactive oxidative species during the degradation process. rsc.org
Table 3: Photocatalytic Degradation Using Cadmium-Acrylate Based Systems
| Photocatalyst | Target Pollutant | Light Source | Key Finding | Reference(s) |
| CdS QDs in pNIPAm-co-AAc microgel | Rhodamine B (RhB) | UV Lamp | Efficient degradation, influenced by microgel swelling state | rsc.orgresearchgate.net |
| Cadmium-Aluminum Layered Double Hydroxide (B78521) (CdAl LDH) | Methylene Blue | Visible Light | Activity depends on Cd:Al ratio; proceeds via reactive oxygen species | rsc.org |
| Cadmium Nanoparticles | Eosin Dye | Sunlight | Near-complete degradation observed after 48 hours | drbgrpublications.in |
Engineering of Advanced Coating and Adhesive Formulations
Acrylic-based systems are widely used in the formulation of advanced coatings and adhesives due to their durability, strong adhesion, and resistance to environmental factors. imsmfg.carsc.org The incorporation of cadmium, either as a component within the formulation or as a substrate to be bonded, is relevant in several high-performance applications.
Acrylic coatings are a type of conformal coating used to protect electronic components from moisture, dust, and other environmental stressors. imsmfg.ca These coatings are valued for their ease of application, good moisture resistance, and cost-effectiveness. imsmfg.ca In specialized applications, acrylic resins can be modified to enhance their protective properties. For example, incorporating nitrogen-doped carbon dots into an acrylic-based cathodic electrodeposition (CED) coating improves mechanical strength, adhesion, and corrosion resistance significantly. rsc.org Additionally, acrylate coatings are used to protect metallized layers on dielectric substrates in components like high-voltage capacitors, where they can prevent corrosion and provide structural support. google.com
In the realm of adhesives, acrylic formulations are used extensively as structural adhesives for bonding metals, including cadmium-plated steel. google.com These adhesives typically consist of reactive monomers like methyl methacrylate, curing agents, and tougheners that polymerize via a free-radical mechanism to form a strong bond. google.comgoogle.com The formulation of these adhesives can be tailored to control properties like open work time and fixture time. google.com The surface energy of the acrylate-based adhesive is a critical factor for achieving optimal bonding; these polar adhesives perform best on high-energy polar substrates like metals. hellermanntyton.com For specific applications, hydroxyl-functional acrylic polymers can be cured with polysilazane as an alternative to traditional isocyanates, forming a stable, cross-linked network with excellent adhesive strength on substrates like wood and aluminum. rsc.org
Tailoring Mechanical Properties of UV-Curable Resins for 3D Printing
The mechanical properties of materials produced by three-dimensional (3D) printing technologies like mask projection stereolithography (MPSL) are critically dependent on the constituent resins. rsc.orgresearchgate.net UV-curable acrylate resins are a cornerstone of this technology, offering a wide range of tunable mechanical responses. researchgate.net Research into bio-based polyester (B1180765) acrylate resins demonstrates that systematic variation of monomer components, such as diacids and diols, can modulate properties like tensile elastic modulus and elongation at break over a significant range. rsc.orgresearchgate.net For instance, studies have shown the ability to adjust the tensile modulus from 0.1 to 1.0 GPa and elongation at break from 3.5% to 8.5% by carefully selecting the molecular building blocks. rsc.orgresearchgate.net
The introduction of metal ions, through compounds like this compound, into these polymer networks presents a theoretical avenue for further property enhancement. The incorporation of metal-carboxylate crosslinks can increase the crosslink density and introduce ionic interactions within the polymer matrix. While direct studies on this compound in 3D printing resins are not extensively documented, the principle is analogous to how different organic monomers influence final properties. For example, the choice of acrylate monomers and the resulting crosslink density are known to directly impact the tensile strength and Young's modulus of the cured material. rsc.orgmdpi.com In some specialized 3D printing resins for precision casting, tensile strengths can reach between 52-68 MPa depending on the specific formulation. google.com The inclusion of inorganic components can also influence the thermomechanical properties of the resulting polymers. researchgate.net
Analysis of Adhesion Mechanisms in this compound-Containing Polymeric Materials
Acrylate-based polymers are widely used as adhesives due to their chemical versatility and strong bonding capabilities. researchgate.netcore.ac.uk The adhesion mechanisms for these polymers are multifaceted, involving mechanical interlocking, where the adhesive flows into surface irregularities, and chemical bonding, where covalent or ionic links form with the substrate. tudelft.nl The performance of structural acrylic adhesives is often enhanced by toughening mechanisms, such as the inclusion of rubbery particles, to improve their strength. google.com
Energy Storage and Conversion Material Development
Cadmium-based materials have a long history in energy storage, most notably in nickel-cadmium (Ni-Cd) batteries, which use metallic cadmium as the negative electrode and an alkaline electrolyte. asianmetal.comscribd.com More recently, advanced cadmium compounds, including cadmium selenide (CdSe) quantum dots and cadmium oxide (CdO), are being explored for next-generation energy storage and conversion devices. rsc.orgrsc.org Cadmium telluride (CdTe) is a key material in thin-film solar cells due to its high efficiency in converting sunlight into electricity and relatively low production cost. camachem.com
Acrylate-based polymers, such as poly(acrylic acid) (PAA), play a crucial role in these systems, often as binders for electrode materials or as polymer electrolytes. scribd.comresearchgate.net A this compound system can be conceptualized as a hybrid material or a precursor for creating functional energy materials. For instance, this compound could be used to synthesize cadmium-containing nanoparticles, like CdO or CdS, directly within a conductive polymer matrix, ensuring intimate contact and efficient charge transfer. rsc.org Research on cadmium zinc phosphates has shown that doping with various elements can enhance electrochemical performance for supercapacitors. rsc.org Composites of polyaniline and cadmium oxide have demonstrated specific capacitance as high as 866 F g⁻¹. rsc.org The synergy between the cadmium component (for electrochemical activity) and the acrylate polymer (for structural integrity and ion transport) is key to developing advanced energy materials. rsc.orgpageplace.de
Role in Nanomaterial Synthesis and Stabilization
The interaction between cadmium ions and acrylate functionalities is a powerful tool for the synthesis and stabilization of nanomaterials. tubitak.gov.trcore.ac.uk Acrylate-based polymers, particularly poly(acrylic acid), can act as templates or capping agents to control the growth, size, and surface chemistry of cadmium-based nanoparticles, such as cadmium sulfide (CdS) and cadmium selenide (CdSe). researchgate.netgoogle.com The carboxyl groups in these polymers can coordinate with cadmium ions in solution, providing nucleation sites for nanoparticle formation and preventing uncontrolled aggregation. acs.org This method allows for the fabrication of nanomaterials with well-defined morphologies and stable colloidal properties. researchgate.netacs.org
Poly(acrylic acid) Derivatives for Stabilization of Cadmium Sulfide Quantum Dots
Poly(acrylic acid) (PAA) and its derivatives are highly effective at stabilizing cadmium sulfide (CdS) quantum dots (QDs). researchgate.netacs.orgnih.gov The stabilization mechanism involves the formation of cadmium carboxylate bonds on the surface of the CdS nanocrystals. acs.orgnih.gov This surface passivation is critical as it neutralizes trap sites, leading to a significant enhancement in the photoluminescence quantum yield (QY). nih.govnih.gov
Research has shown that the optical and colloidal properties of PAA-stabilized CdS QDs are highly dependent on synthesis parameters. acs.orgnih.gov Factors such as the ratio of carboxylic acid groups to cadmium ions (COOH/Cd), pH, and the molecular weight of the PAA all play a role. acs.org A critical COOH/Cd ratio of 1.5-2 has been identified to maximize the photoluminescence intensity, achieving a quantum yield of up to 17%. acs.orgnih.gov At this optimal ratio, the particle sizes are typically in the range of 3.7-4.1 nm. acs.orgnih.gov Furthermore, CdS nanoparticles synthesized at a higher pH (7.5) exhibit significantly higher quantum yields compared to those made at a lower pH (5.5). acs.orgnih.gov The use of block copolymers like polystyrene-b-poly(acrylic acid) (PS-b-PAA) not only stabilizes the CdS QDs but also allows them to be dispersed in various organic solvents and polymer films, opening up applications in photonics and sensors. nih.gov
Controlled Fabrication of this compound-Derived Nanostructures
Beyond the stabilization of spherical quantum dots, cadmium-acrylate interactions can be leveraged for the controlled fabrication of more complex nanostructures. acs.orgroyalsocietypublishing.org This template-controlled synthesis allows for the creation of anisotropic or hollow nanomaterials. acs.orgroyalsocietypublishing.org One notable example is the use of well-defined amphiphilic core-shell cylindrical polymer brushes as single-molecule templates. acs.org
In this approach, the core of the polymer brush contains acrylic acid groups that coordinate with cadmium ions. Subsequent exposure to a sulfur source, like hydrogen sulfide (H₂S), triggers the formation of CdS nanoparticles confined within the cylindrical core. acs.org This process results in the fabrication of wire-like assemblies of CdS nanoparticles, with reported diameters of 4-5 nm and lengths of around 170 nm. acs.org The resulting polymer-semiconductor nanocomposite is soluble and stable in organic solvents, and its quasi-one-dimensional structure is of interest for various optoelectronic applications. acs.org This synthetic strategy is versatile and could, in principle, be applied to create nanostructures of various other metals and metal chalcogenides. acs.org
Q & A
Q. What are the recommended synthesis routes for cadmium acrylate, and how do reaction conditions influence purity?
this compound is typically synthesized via the reaction of cadmium salts (e.g., CdCl₂ or Cd(NO₃)₂) with acrylic acid under controlled pH and temperature. Key parameters include:
- pH control : Maintain pH 6–7 to prevent premature polymerization of acrylic acid .
- Temperature : Reactions at 40–60°C yield higher purity, while temperatures >70°C risk side reactions (e.g., oxidation) .
- Solvent selection : Aqueous or ethanol-based solvents are common, but ethanol reduces hydrolysis of acrylate groups . Methodological Tip: Use FTIR to confirm acrylate ligand coordination (peaks at 1630–1650 cm⁻¹ for C=O) and ICP-OES for cadmium quantification .
Q. How should researchers safely handle this compound in laboratory settings?
Cadmium compounds are toxic and carcinogenic. Key precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- Containment : Use fume hoods for synthesis and handling. Avoid contact with skin or inhalation of dust .
- Waste disposal : Neutralize acidic residues before disposal and segregate cadmium-containing waste for certified hazardous waste processing .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and thermal properties?
- X-ray diffraction (XRD) : Identifies crystalline phases and confirms polymer-metal coordination .
- Thermogravimetric analysis (TGA) : Measures thermal stability; this compound typically degrades in two stages (200–300°C for organic ligands, >400°C for CdO formation) .
- UV-Vis spectroscopy : Detects electronic transitions in cadmium complexes (e.g., d-d transitions at 250–300 nm) .
Advanced Research Questions
Q. How can conflicting data on this compound’s solubility in polar solvents be resolved?
Discrepancies often arise from impurities or solvent hydration. To address this:
- Purification : Recrystallize this compound in anhydrous ethanol to remove hydrated byproducts .
- Solvent pre-treatment : Dry solvents over molecular sieves to minimize water content .
- Controlled experiments : Compare solubility in rigorously dried vs. ambient solvents, using gravimetric analysis for quantification . Example Table:
| Solvent | Water Content (%) | Solubility (g/L) |
|---|---|---|
| Ethanol | 0.1 | 12.5 |
| Ethanol | 5.0 | 8.2 |
Q. What experimental design considerations are critical for studying this compound’s role in heavy metal remediation?
- Competing ions : Include control experiments with competing metals (e.g., Pb²⁺, Cu²⁺) to assess selectivity .
- pH dependency : Test adsorption efficiency across pH 3–9, as this compound’s carboxylate groups protonate at low pH, reducing binding capacity .
- Kinetic modeling : Use pseudo-second-order models to differentiate chemisorption from physisorption . Methodological Tip: Pair batch adsorption studies with XAFS spectroscopy to elucidate binding mechanisms at the molecular level .
Q. How can computational methods complement experimental studies of this compound’s coordination chemistry?
- DFT calculations : Optimize geometry and calculate bond dissociation energies for Cd-O bonds in acrylate complexes .
- Molecular dynamics (MD) : Simulate solvent interactions to predict solubility trends .
- Validation : Cross-validate computational results with experimental EXAFS data to confirm coordination numbers .
Q. What strategies mitigate challenges in reproducing this compound-based polymer synthesis?
Reproducibility issues often stem from oxygen inhibition or inconsistent monomer ratios. Solutions include:
- Oxygen exclusion : Use nitrogen or argon purging during free-radical polymerization .
- Stoichiometric precision : Employ syringes or automated dispensers for acrylate monomer addition (±1% error margin) .
- Cross-linking control : Add <0.5% mol N,N’-methylenebisacrylamide to avoid excessive rigidity .
Data Analysis and Interpretation
Q. How should researchers address outliers in this compound adsorption capacity datasets?
- Statistical filters : Apply Grubbs’ test (α=0.05) to identify significant outliers .
- Instrument calibration : Recheck ICP-MS or AAS calibration standards if outliers cluster in specific runs .
- Material characterization : Use SEM-EDS to detect batch-to-batch variations in polymer morphology or cadmium content .
Q. What advanced techniques resolve ambiguities in this compound’s spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
